Methyl 5-(bromomethyl)thiophene-2-carboxylate
Description
Methyl 5-(bromomethyl)thiophene-2-carboxylate is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromomethyl group at the 5-position and a carboxylate ester group at the 2-position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry .
Properties
IUPAC Name |
methyl 5-(bromomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOPHLFSDVVYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465475 | |
| Record name | methyl 5-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108499-32-7 | |
| Record name | methyl 5-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-(bromomethyl)thiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
A widely employed method involves the radical bromination of methyl thiophene-2-carboxylate derivatives. In this approach, N-bromosuccinimide (NBS) serves as the brominating agent, with azobisisobutyronitrile (AIBN) initiating the radical chain mechanism. The reaction typically proceeds in anhydrous carbon tetrachloride (CCl₄) under reflux conditions (80–90°C) for 12–24 hours.
Key Steps:
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Substrate Preparation: Methyl thiophene-2-carboxylate is dissolved in CCl₄.
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Bromination: NBS and AIBN are added sequentially, and the mixture is heated under inert atmosphere.
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Workup: The crude product is purified via silica gel chromatography using dichloromethane/hexane (1:1) as the eluent.
Data Table 1: Bromination Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | CCl₄ |
| Temperature | 80–90°C |
| Reaction Time | 12–24 hours |
| Yield | 75–82% |
| Purity (GC) | >98% |
This method selectively brominates the methyl group at the 5-position of the thiophene ring, attributed to the stability of the tertiary radical intermediate.
Multi-Step Synthesis via Lithiation and Functionalization
Lithiation-Formylation Sequence
A more complex route involves lithiation of methyl 3-((ethoxycarbonyl)amino)thiophene-2-carboxylate followed by formylation. This method, detailed in recent pharmacological research, enables precise control over substituent placement.
Procedure:
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Lithiation: Methyl 3-((ethoxycarbonyl)amino)thiophene-2-carboxylate is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C.
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Formylation: The lithiated intermediate reacts with dimethylformamide (DMF), yielding a formyl derivative.
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Reduction and Bromination: The aldehyde is reduced to a hydroxymethyl group using NaBH₄, followed by bromination with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
Data Table 2: Lithiation-Formylation Optimization
| Step | Conditions | Yield |
|---|---|---|
| Lithiation | LDA, THF, −78°C, 45 min | 85% |
| Formylation | DMF, −78°C to −30°C, 15 min | 78% |
| Reduction | NaBH₄, 0°C, 1 h | 90% |
| Bromination | CBr₄/PPh₃, CH₂Cl₂, 24 h | 82% |
This approach achieves regioselectivity but requires stringent temperature control and specialized reagents.
Esterification of Pre-Functionalized Thiophene Carboxylic Acids
Acid-Catalyzed Esterification
A modular strategy involves synthesizing 5-(bromomethyl)thiophene-2-carboxylic acid followed by esterification. The carboxylic acid is treated with methanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux.
Reaction Mechanism:
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Protonation: H₂SO₄ protonates the carboxylic acid, enhancing electrophilicity.
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Nucleophilic Attack: Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Ester Formation: Elimination of water yields the methyl ester.
Data Table 3: Esterification Conditions
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (1% v/v) |
| Solvent | MeOH |
| Temperature | Reflux (65°C) |
| Time | 30 hours |
| Yield | 96% |
This method is advantageous for large-scale production due to its simplicity and high yield.
Comparison of Synthetic Routes
Data Table 4: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Radical Bromination | High selectivity, mild conditions | Requires toxic solvents (CCl₄) |
| Lithiation-Formylation | Regioselective control | Low temperature sensitivity |
| Esterification | Scalability, high yield | Pre-functionalized substrate |
The choice of method depends on the desired scale, available reagents, and required regioselectivity.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Recent advancements utilize continuous flow reactors to enhance the bromination step’s efficiency. These systems improve heat transfer and reduce reaction times from 24 hours to 2–3 hours while maintaining yields above 80%.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(bromomethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.
Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically produces alcohols or other reduced forms.
Scientific Research Applications
Chemical Properties and Reactivity
Methyl 5-(bromomethyl)thiophene-2-carboxylate has a molecular formula of C₇H₇BrO₂S and a molecular weight of approximately 235.11 g/mol. The presence of the bromomethyl group at the 5-position of the thiophene ring allows for various chemical transformations, making it a valuable building block in organic synthesis . The synthesis typically involves bromination reactions, often using N-bromosuccinimide (NBS) as the brominating agent under radical conditions.
Medicinal Chemistry Applications
This compound serves as an important precursor in the development of biologically active compounds. It has been utilized in synthesizing various inhibitors and therapeutic agents:
- Antiviral Compounds : Research indicates that derivatives synthesized from this compound exhibit antiviral activity against Ebola virus (EBOV). Structural optimization studies have shown that modifications to this compound can enhance its potency against viral infections .
- Antibacterial Agents : The compound has been explored for developing antibiotic potentiators. For instance, thiophene analogs derived from it have demonstrated enhanced antibacterial effects when used in conjunction with existing antibiotics like kanamycin A, significantly lowering the minimum inhibitory concentration (MIC) .
Materials Science Applications
In materials science, this compound is used to synthesize advanced materials with unique electronic properties:
- Conductive Polymers : The compound is employed as a building block in the synthesis of conductive polymers. Its thiophene structure contributes to the electronic properties necessary for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Sensors : Thiophene derivatives synthesized from this compound have been investigated for use in chemical sensors due to their ability to undergo redox reactions, which can be harnessed for detecting various analytes.
Case Study 1: Synthesis of Antiviral Agents
A study focused on synthesizing new antiviral agents utilized this compound as a key intermediate. The researchers modified its structure to enhance inhibitory activity against EBOV, leading to compounds with improved efficacy compared to existing treatments .
Case Study 2: Development of Antibiotic Potentiators
Another research effort involved synthesizing thiophene analogs from this compound. These compounds were tested for their ability to enhance the effectiveness of antibiotics against resistant bacterial strains. Results showed significant improvement in antibacterial activity, demonstrating the potential for developing new therapeutic strategies .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents, antibacterial potentiators | Enhanced efficacy against EBOV and resistant bacteria |
| Materials Science | Conductive polymers, sensors | Improved electronic properties for OLEDs and OPVs |
| Synthesis Method | Bromination reactions using NBS | Effective introduction of bromomethyl group |
Mechanism of Action
The mechanism of action of methyl 5-(bromomethyl)thiophene-2-carboxylate depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond. The thiophene ring can also participate in various reactions due to its aromatic nature, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Methyl 5-chloromethylthiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-iodomethylthiophene-2-carboxylate: Contains an iodine atom instead of bromine.
Methyl 5-methylthiophene-2-carboxylate: Lacks the halogen atom, having a methyl group instead
Uniqueness: Methyl 5-(bromomethyl)thiophene-2-carboxylate is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for versatile chemical transformations. The bromine atom is a good leaving group, making the compound suitable for various substitution and coupling reactions .
Biological Activity
Methyl 5-(bromomethyl)thiophene-2-carboxylate is a thiophene derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 235.11 g/mol. The compound features a thiophene ring with a bromomethyl group at the 5-position and a carboxylate ester at the 2-position, which contributes to its reactivity in various chemical transformations. The presence of the bromomethyl group enhances its utility as a building block in organic synthesis, particularly for creating biologically active compounds .
Antimicrobial Activity
Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene compounds possess antibacterial effects against various strains, including Escherichia coli and Salmonella typhi. A specific analog demonstrated an MIC (Minimum Inhibitory Concentration) value of 3.125 mg/mL against XDR Salmonella typhi, outperforming traditional antibiotics like ciprofloxacin .
Antiviral Activity
This compound has also been implicated in antiviral research. It serves as an intermediate in synthesizing compounds that inhibit filovirus entry, including Ebola and Marburg viruses. Some derivatives have shown EC50 values below 10 μM, indicating potent antiviral activity . The mechanism of action is believed to involve interference with viral entry pathways, making these compounds potential candidates for therapeutic development against viral infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The SAR studies highlight the importance of substituents on the thiophene ring and their impact on biological efficacy. For example:
| Compound | Substituent | MIC (mg/mL) | Activity |
|---|---|---|---|
| 4F | p-Tolyl | 3.125 | Antibacterial against XDR S. Typhi |
| 20 | Amino | <10 | Antiviral against Ebola |
| 32 | Various | <10 | Antiviral against Marburg |
These findings suggest that specific functional groups can enhance or diminish the biological potency of thiophene derivatives .
Synthesis Methods
The synthesis of this compound typically involves bromination reactions using N-bromosuccinimide (NBS) under radical conditions. This method selectively introduces the bromomethyl group at the desired position on the thiophene ring, facilitating further synthetic applications .
Case Studies
- Antibacterial Efficacy : A study evaluated various thiophene derivatives synthesized from this compound for their antibacterial properties against clinical isolates of E. coli. The results indicated that certain modifications led to enhanced antibacterial activity, making them suitable candidates for further development .
- Antiviral Development : Another research effort focused on optimizing thiophene derivatives for antiviral activity against filoviruses. Compounds derived from this compound were tested in vitro, showing promising results in inhibiting viral entry and replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
